(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (BTZ2) is identified as a degradation product of the commercially available proteasome inhibitor drug, Bortezomib (BTZ). [] Bortezomib is primarily used in the treatment of multiple myeloma due to its ability to inhibit the activity of the 20S proteasome subunit. [] BTZ2 forms as a result of oxidative deboronation of Bortezomib, leading to partial inactivation of the parent drug molecule. []
The primary chemical reaction involving BTZ2 discussed in the literature is its formation through the oxidative deboronation of Bortezomib. [] This reaction suggests susceptibility of the boronic acid moiety in Bortezomib to oxidation, leading to the replacement of the boronic acid group with a hydroxyl group in BTZ1 and subsequent further degradation to BTZ2. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2